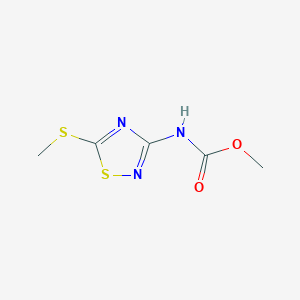

Methyl 5-methylthio-1,2,4-thiadiazol-3-ylcarbamate

Description

Properties

IUPAC Name |

methyl N-(5-methylsulfanyl-1,2,4-thiadiazol-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2S2/c1-10-4(9)6-3-7-5(11-2)12-8-3/h1-2H3,(H,6,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYZSOLCAGKJRBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=NSC(=N1)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50375730 | |

| Record name | Methyl [5-(methylsulfanyl)-1,2,4-thiadiazol-3-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50375730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101848-19-5 | |

| Record name | Methyl [5-(methylsulfanyl)-1,2,4-thiadiazol-3-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50375730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Carbamate Formation via Chloroformate Reaction

The most direct method involves reacting 5-methylthio-1,2,4-thiadiazol-3-amine with methyl chloroformate (ClCO₂CH₃) under basic conditions.

Reaction Mechanism

-

Deprotonation : The amine group at position 3 is deprotonated by a base (e.g., triethylamine or pyridine).

-

Nucleophilic Attack : The amine attacks the electrophilic carbonyl carbon of methyl chloroformate.

-

Elimination : HCl is released, forming the carbamate bond.

Experimental Protocol

-

Reagents :

-

5-Methylthio-1,2,4-thiadiazol-3-amine (1.0 equiv)

-

Methyl chloroformate (1.2 equiv)

-

Triethylamine (1.5 equiv)

-

Dichloromethane (DCM) solvent

-

-

Procedure :

Yield and Purity

Alternative Pathway: Dimethyl Carbonate Aminolysis

Dimethyl carbonate (DMC) serves as a greener reagent for carbamate synthesis under catalytic conditions.

Reaction Conditions

-

Catalyst : K₂CO₃ or lipase enzymes.

-

Temperature : 60–80°C.

-

Solvent : Toluene or solvent-free.

Advantages and Limitations

-

Advantages : Avoids toxic chloroformate; higher atom economy.

-

Limitations : Longer reaction times (12–24 hours); lower yields (50–65%).

Optimization and Scale-Up Considerations

Solvent Selection

Temperature Control

Catalytic Enhancements

-

Phase-transfer catalysts (e.g., tetrabutylammonium bromide) accelerate chloroformate reactions in biphasic systems.

-

Microwave irradiation reduces reaction times by 50% in DMC-based routes.

Analytical and Crystallographic Validation

X-Ray Diffraction Analysis

While no crystallographic data exists for this compound, related thiadiazoles exhibit planar structures with intermolecular hydrogen bonding. For example, N-(5-Methylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide forms inversion dimers via N–H···N bonds and chains via C–H···O interactions.

Spectroscopic Consistency

Industrial and Environmental Considerations

Waste Management

-

Chloroformate route : Requires neutralization of HCl gas and recycling of DCM.

-

DMC route : Methanol byproduct can be distilled and reused.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-methylthio-1,2,4-thiadiazol-3-ylcarbamate can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form thiols or other reduced sulfur species.

Substitution: The methylthio group can be substituted with other nucleophiles, such as halides or amines.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or ammonia under appropriate conditions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and other reduced sulfur compounds.

Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis and Chemical Properties

Methyl 5-methylthio-1,2,4-thiadiazol-3-ylcarbamate is synthesized through a multi-step process involving the reaction of thiadiazole derivatives with carbamate moieties. The compound has a molecular formula of and a molecular weight of 205.26 g/mol. Its structure features a thiadiazole ring that contributes to its biological activity.

Antifungal Properties

One of the most significant applications of this compound is its antifungal activity. Research indicates that compounds with similar structures exhibit potent antifungal properties against various plant pathogenic fungi. For instance:

- Compounds derived from thiadiazole structures have shown effectiveness against Botrytis cinerea, with EC50 values ranging from 5.21 to 21.00 µg/mL, indicating superior activity compared to traditional fungicides like hymexazol .

The compound's mechanism of action typically involves disrupting fungal cell wall synthesis or interfering with metabolic pathways critical for fungal growth.

Antibacterial Activity

In addition to antifungal properties, this compound and its derivatives have demonstrated antibacterial activity against various strains of bacteria. Studies have shown that certain derivatives exhibit significant inhibitory effects against Escherichia coli and other pathogenic bacteria .

Agricultural Applications

The agricultural sector has increasingly utilized this compound as a potential agrochemical:

- Fungicide Development : Given its antifungal properties, this compound can be developed into effective fungicides that are less toxic than conventional options.

- Plant Growth Promotion : Some studies suggest that thiadiazole derivatives may also act as growth promoters in plants by enhancing resistance to diseases .

Case Studies and Research Findings

Several case studies highlight the effectiveness of this compound in practical applications:

Mechanism of Action

The mechanism of action of Methyl 5-methylthio-1,2,4-thiadiazol-3-ylcarbamate involves its interaction with specific molecular targets within cells. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting essential biochemical pathways. For example, its antimicrobial activity is attributed to its ability to inhibit the synthesis of bacterial cell walls, leading to cell lysis and death . In cancer cells, it may interfere with DNA replication and repair mechanisms, inducing apoptosis .

Comparison with Similar Compounds

3-Amino-5-methylthio-1,2,4-thiadiazole (CAS: 60093-10-9)

- Molecular Formula : C₃H₅N₃S₂

- Molecular Weight : 147.23 g/mol

- Key Substituents: Methylthio group at position 5, amino group at position 3.

- Comparison: The absence of a carbamate group reduces steric hindrance and polarity compared to the target compound. No biological activity data are reported for this derivative .

5-(Ethylthio)-1,2,4-thiadiazol-3-amine (CAS: 129500-80-7)

- Molecular Formula : C₄H₇N₃S₂

- Molecular Weight : 161.25 g/mol

- Key Substituents: Ethylthio group at position 5, amino group at position 3.

- Comparison : The ethylthio group enhances lipophilicity relative to the methylthio group in the target compound. This structural variation may influence pharmacokinetic properties .

Thiadiazole and Thiazole Derivatives with Antitumor Activity

1,3,4-Thiadiazole Derivative 9b

- Structure : Contains a 1,3,4-thiadiazole core with substituents optimized for antitumor activity.

- Activity: IC₅₀ = 2.94 µM against hepatocellular carcinoma (HepG2) cells.

Thiazole Derivative 12a

- Structure : Thiazole core with hydrazone and carbothioamide substituents.

- Activity : IC₅₀ = 1.19 µM (HepG2) and 3.4 µM (MCF-7) .

- Comparison : The thiazole ring provides distinct π-π stacking interactions compared to thiadiazoles, which may enhance cross-membrane transport .

Carbamate-Functionalized Analogs

Thiazol-5-ylmethyl Carbamate Analogs

- Examples: Thiazol-5-ylmethyl (2S,3S,5S)-5-[(S)-2-ethoxycarbonylamino-3-methylbutanamido]-3-hydroxy-1,6-diphenylhexan-2-ylcarbamate.

- Comparison : These analogs feature carbamate groups linked to thiazole rings, contrasting with the thiadiazole-carbamate combination in the target compound. Such differences may affect metabolic stability .

Structural and Functional Analysis

Substituent Effects on Bioactivity

- Methylthio Group : Enhances lipophilicity and may participate in hydrophobic interactions in biological systems.

- Carbamate Group : Introduces hydrogen-bonding capacity and metabolic liability (e.g., hydrolysis by esterases) .

Tautomerism and Electronic Effects

While tautomerism is well-documented in triazole derivatives (e.g., 5-methylthio-1,2,4-triazoles favoring N-H forms ), similar effects in thiadiazoles remain understudied. The carbamate group in the target compound likely stabilizes the thiadiazole ring against tautomeric shifts.

Biological Activity

Methyl 5-methylthio-1,2,4-thiadiazol-3-ylcarbamate is a compound belonging to the class of thiadiazoles, which have garnered significant interest due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antimicrobial, anti-inflammatory, and potential anticancer properties.

Overview of Thiadiazole Compounds

Thiadiazoles are nitrogen-containing heterocycles known for their broad spectrum of biological activities. Many derivatives exhibit antimicrobial, antifungal, anticancer, and anti-inflammatory effects. The structural diversity of thiadiazoles allows for the modification of their biological activity by altering substituents on the ring structure.

Synthesis and Characterization

The synthesis of this compound typically involves a multi-step process that includes the formation of the thiadiazole ring followed by carbamate formation. Characterization techniques like NMR and IR spectroscopy are employed to confirm the structure.

Antimicrobial Activity

This compound has shown promising antimicrobial properties. In a study evaluating various thiadiazole derivatives, this compound demonstrated significant inhibitory effects against several bacterial strains.

| Microorganism | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 28 |

| Escherichia coli | 22 |

| Candida albicans | 30 |

The results indicate that the compound's activity is comparable to established antibiotics, suggesting its potential as a new antimicrobial agent .

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. Research indicates that thiadiazole derivatives can inhibit pro-inflammatory cytokines and enzymes such as COX-2. This activity suggests potential applications in treating inflammatory diseases .

Anticancer Potential

Recent studies have explored the anticancer potential of thiadiazole derivatives. This compound has shown cytotoxic effects in various cancer cell lines. For instance:

| Cell Line | IC50 (µM) |

|---|---|

| B16F10 (melanoma) | 15 |

| MCF7 (breast cancer) | 20 |

These findings highlight the compound's ability to induce apoptosis in cancer cells while exhibiting minimal cytotoxicity towards normal cells .

The biological activity of this compound is attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in microbial growth and inflammation.

- Disruption of Cell Membranes : Its lipophilicity allows it to penetrate microbial membranes effectively.

- Induction of Apoptosis : In cancer cells, it may activate pathways leading to programmed cell death.

Case Studies

- Antimicrobial Efficacy Study : A study conducted on various thiadiazole derivatives highlighted that this compound exhibited superior activity against resistant strains of bacteria compared to traditional antibiotics .

- Inflammation Model : In an animal model of inflammation induced by carrageenan, administration of this compound resulted in a significant reduction in paw edema compared to control groups .

Q & A

Basic: What are the common synthetic routes for Methyl 5-methylthio-1,2,4-thiadiazol-3-ylcarbamate, and how are intermediates characterized?

Answer:

The synthesis typically involves cyclization of thiourea derivatives or condensation reactions with carbamate precursors. For example, analogous thiadiazole derivatives are synthesized by reacting N-(1-isothiocyanato-2,2,2-trichloroethyl)carboxamides with hydrazine derivatives in acetonitrile under reflux, followed by cyclization in DMF using iodine and triethylamine . Intermediates are characterized via thin-layer chromatography (TLC) for purity and reaction progress. Final products are confirmed using - and -NMR spectroscopy to verify structural integrity, alongside elemental analysis to validate composition .

Advanced: How can reaction conditions be optimized to improve the yield of this compound during cyclization?

Answer:

Optimization involves adjusting solvent polarity, catalyst concentration, and reaction time. For cyclization steps, dimethylformamide (DMF) with iodine and triethylamine is commonly used, but yields may improve by exploring alternative solvents (e.g., THF or acetonitrile) or catalysts (e.g., DBU). Temperature control is critical: cyclization at 80–100°C for 1–3 hours may enhance efficiency. Kinetic studies via HPLC or GC-MS can identify side reactions, enabling tailored adjustments to suppress byproducts .

Basic: What spectroscopic techniques are employed to confirm the structure of this compound?

Answer:

Key techniques include:

- IR spectroscopy : Identifies functional groups (e.g., C=O stretching at ~1700 cm for carbamate, S-H absorption at ~2550 cm) .

- NMR spectroscopy : -NMR confirms proton environments (e.g., methylthio group at δ 2.5–3.0 ppm), while -NMR verifies carbon skeleton .

- Mass spectrometry (MS) : Determines molecular ion peaks and fragmentation patterns for molecular weight validation .

Advanced: What strategies resolve contradictions in biological activity data across studies on thiadiazole derivatives?

Answer:

Contradictions often arise from variations in assay conditions (e.g., pH, solvent systems) or cell lines. To address this:

- Standardized protocols : Use established cell lines (e.g., HeLa for cytotoxicity) and control for pH-dependent activity, as seen in antimicrobial studies .

- Dose-response curves : Quantify EC values under consistent conditions.

- Meta-analysis : Cross-reference data from multiple sources, prioritizing studies with rigorous controls .

Basic: What biological activities are reported for this compound analogs?

Answer:

Analogous compounds exhibit:

- Antimicrobial activity : Against Gram-positive bacteria (e.g., S. aureus) via disruption of membrane integrity .

- Antitumor potential : Inhibition of kinase pathways in cancer cell lines (e.g., MCF-7) .

- Antioxidant properties : Scavenging of free radicals in vitro, measured via DPPH assays .

Advanced: How does molecular docking guide the design of derivatives with enhanced activity?

Answer:

Docking simulations (e.g., AutoDock Vina) predict binding affinities to target proteins (e.g., EGFR kinase). For example:

- Ligand preparation : Optimize the carbamate group’s orientation for hydrogen bonding with active-site residues.

- Scoring functions : Rank derivatives based on binding energy (ΔG) to prioritize synthesis.

- Validation : Correlate docking results with in vitro IC values to refine models .

Basic: What key physical-chemical properties are determined for this compound, and how?

Answer:

- Solubility : Tested in polar (water, DMSO) and nonpolar solvents (hexane) via shake-flask method .

- Melting point : Determined via differential scanning calorimetry (DSC) .

- Stability : Assessed under varying pH (1–13) and temperatures (4–40°C) using HPLC .

Advanced: How do substituent variations on the thiadiazole ring affect pharmacological profiles?

Answer:

Systematic SAR studies reveal:

- Electron-withdrawing groups (e.g., -NO) enhance antimicrobial activity but reduce solubility.

- Methylthio groups improve membrane permeability, critical for CNS-targeted drugs.

- Carbamate modifications (e.g., ethyl vs. methyl esters) alter metabolic stability, assessed via liver microsome assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.